3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a synthetic small-molecule compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. The compound is distinguished by a benzyl group at position 3 and a 4-methoxybenzoyl moiety at position 6. Its molecular formula is C₂₂H₂₁N₃O₄ (calculated molecular weight: 391.43 g/mol) . The spirocyclic structure confers conformational rigidity, while the substituents influence pharmacological properties, including target binding affinity and metabolic stability.
Properties
IUPAC Name |
3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)19(26)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-5-3-2-4-6-16/h2-10H,11-15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPYDKSCGRWVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound belonging to the class of triazaspiro compounds. Its unique spirocyclic structure incorporates both nitrogen and carbon atoms, making it a subject of interest in medicinal chemistry and biological research. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C22H23N3O4
- Molecular Weight : 393.4 g/mol
- Structure : The compound features a benzyl group and a methoxybenzoyl moiety, contributing to its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Notably, derivatives of triazaspiro compounds have demonstrated myelostimulating activity in preclinical models, suggesting potential applications in treating hematological disorders or enhancing bone marrow function .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Receptor Binding : Preliminary studies suggest that it may bind to receptors involved in cellular signaling pathways.
- Enzyme Interaction : The compound may modulate the activity of enzymes critical for various biochemical processes.
Further investigations using techniques such as molecular docking simulations could elucidate these interactions more comprehensively .
Myelostimulating Activity
A study evaluated the effects of triazaspiro derivatives on hematopoietic stem cells. Results indicated that these compounds could enhance the proliferation and differentiation of stem cells, which is crucial for developing therapies for conditions like anemia or leukopenia .
Anti-inflammatory Effects
In another study focusing on inflammatory pain models in mice, compounds structurally related to this compound exhibited anti-allodynic effects. This suggests potential applications in managing pain associated with inflammatory diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the structural differences and unique features of compounds related to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Structure | Lacks methoxy group; simpler structure |
| 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Structure | Methyl substitution instead of benzyl; different biological profile |
| 7-acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | Structure | Acetyl group introduces different reactivity; potential for distinct pharmacological effects |
What distinguishes this compound from similar compounds is its specific combination of functional groups and its spiro structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-benzyl-8-(4-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione are best understood through comparative analysis with analogs. Below is a detailed comparison:
Structural Variations and Physicochemical Properties
- Compounds with bulky 8-position substituents (e.g., WASp-targeting SMC #13) exhibit reduced solubility but increased target specificity .
Pharmacological Activity
- Key Observations: The para-methoxy group in the target compound may confer metabolic stability over ortho-substituted analogs (e.g., 8-(2-methoxybenzoyl) analog in ).
Research Findings and Implications
- Selectivity : The target compound’s 4-methoxybenzoyl group may reduce off-target effects compared to analogs with bulkier 8-position groups (e.g., WASp-targeting SMC #13) .
- Therapeutic Potential: Structural similarities to PHD inhibitors (e.g., compounds 11–16 in ) suggest possible applications in hypoxia-related disorders, though validation is needed.
- Optimization Needs : Improving synthetic yields (e.g., via catalyst screening) and elucidating precise molecular targets are critical next steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
